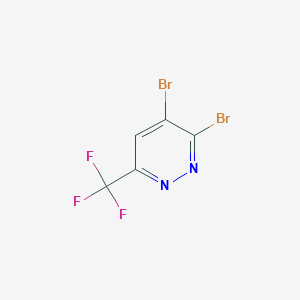
3,4-Dibromo-6-(trifluoromethyl)pyridazine
Descripción general
Descripción
3,4-Dibromo-6-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C5HBr2F3N2 and a molecular weight of 305.88 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-(trifluoromethyl)pyridazine typically involves the bromination of 6-(trifluoromethyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
3,4-Dibromo-6-(trifluoromethyl)pyridazine has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-4-(trifluoromethyl)pyridazine: This compound is similar in structure but contains chlorine atoms instead of bromine.
3,4-Dichloro-6-(trifluoromethyl)pyridazine: Another similar compound with chlorine atoms at the 3 and 4 positions.
Uniqueness
3,4-Dibromo-6-(trifluoromethyl)pyridazine is unique due to the presence of bromine atoms, which can undergo specific substitution reactions that are not possible with chlorine-containing analogs .
Propiedades
IUPAC Name |
3,4-dibromo-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHAURZCUNKMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073525-71-9 | |
| Record name | 3,4-dibromo-6-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B2781612.png)
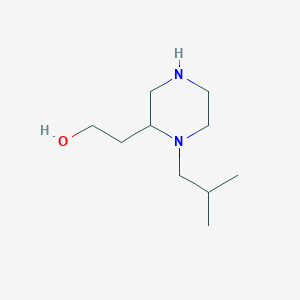
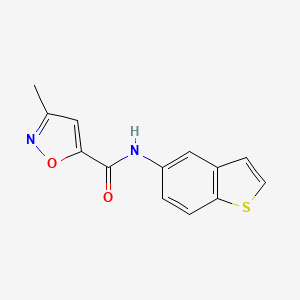
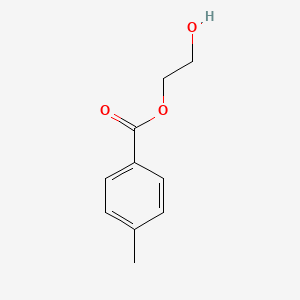
![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)
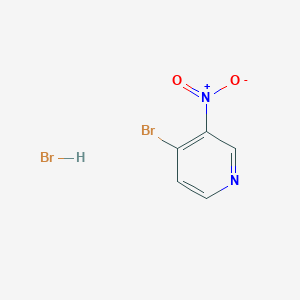
![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/new.no-structure.jpg)
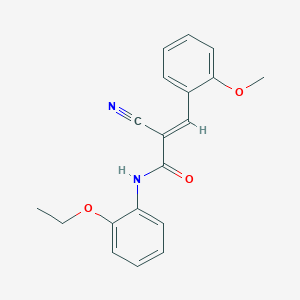
![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine](/img/structure/B2781627.png)
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)

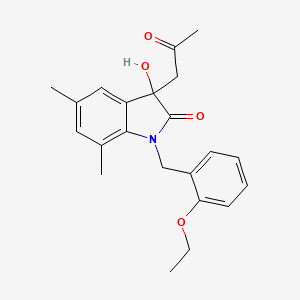
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2781633.png)
![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
